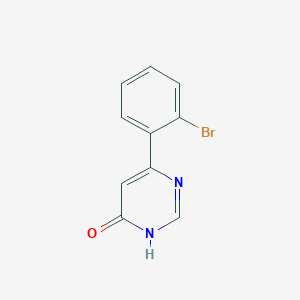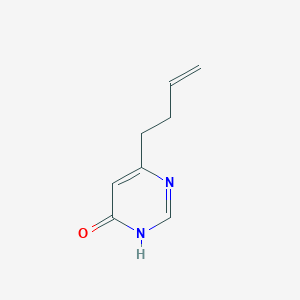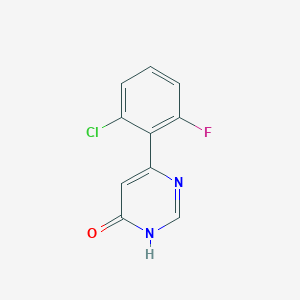
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
説明
科学的研究の応用
Design and Synthesis for Medicinal Applications
A study on the synthesis of novel pyrimidine derivatives, including those related to 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, demonstrated these compounds' potent anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring significantly influenced these activities, highlighting the importance of chemical modification in enhancing biological effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antitumor and Small Molecule Inhibitors
Another research focused on the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for many antitumor drugs, especially in small molecular inhibitors of anti-tumor applications. This underscores the chemical's utility in developing therapeutic agents against cancer (Wenhui Gan et al., 2021).
Quantum Chemical Characterization
The hydrogen bonding sites in pyrimidine compounds, including derivatives similar to this compound, have been investigated through quantum chemistry methods. These studies help understand the molecular interactions that contribute to their biological activities and physical properties (Yafigui Traoré et al., 2017).
Supramolecular Chemistry
Research on ureidopyrimidones, which share a core structure with the compound of interest, revealed their strong dimerization capabilities via hydrogen bonding. This finding has implications for designing supramolecular structures and materials based on pyrimidine derivatives (F. H. Beijer et al., 1998).
Crystal Structure Analysis
The crystal structure of compounds related to "this compound" has been studied, providing insights into their molecular geometry and potential interactions in solid-state forms. This knowledge is crucial for understanding the chemical's behavior in various applications, including pharmaceutical formulations (Gihaeng Kang et al., 2015).
作用機序
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. These properties are typically determined by the compound’s chemical structure and can be influenced by various factors, such as the compound’s solubility, stability, and the presence of functional groups that can undergo metabolic reactions .
The compound’s action can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
生化学分析
Biochemical Properties
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is crucial for regulating intracellular levels of cyclic AMP . This compound also supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, contributing to decreased pulmonary hypertension . These interactions highlight the compound’s potential in modulating biochemical pathways related to platelet function and vascular health.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of cAMP-phosphodiesterase leads to increased levels of cyclic AMP, which can alter cell signaling pathways and gene expression . This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s role in enhancing PGI2 biosynthesis suggests potential effects on cellular metabolism and energy balance .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to cAMP-phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic AMP . This inhibition can result in the activation of protein kinase A (PKA), which phosphorylates various target proteins, thereby altering their activity and function. Additionally, the compound’s enhancement of PGI2 biosynthesis involves interactions with enzymes responsible for prostaglandin synthesis . These molecular interactions underline the compound’s potential in regulating key biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects highlight the importance of monitoring the compound’s stability and activity in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cAMP-phosphodiesterase activity and enhance PGI2 biosynthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in liver and kidney function . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cAMP-phosphodiesterase and those involved in prostaglandin synthesis . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation in different cellular compartments . Additionally, the compound’s distribution within tissues can influence its overall efficacy and safety profile . These factors are important considerations for the compound’s potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with enzymes and other biomolecules, thereby affecting its overall biochemical and cellular effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
特性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDRTJBOACXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


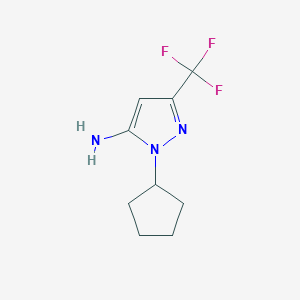
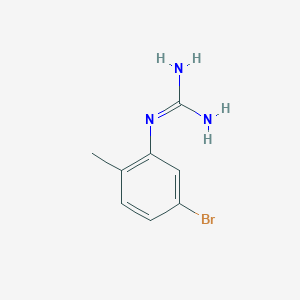


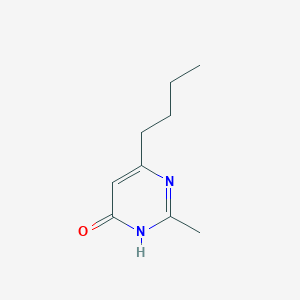

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
